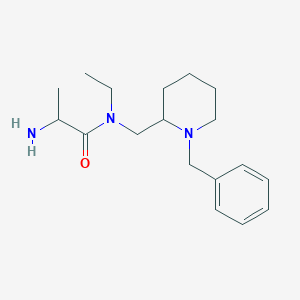
2-(3-(4,5-Dihydrooxazol-2-yl)phenyl)-4-ethyl-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4,5-Dihydro-2-oxazolyl)phenyl]-4-ethyl-4,5-dihydrooxazole is a heterocyclic compound that features an oxazole ring fused with a phenyl group and an ethyl-substituted oxazole ring. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4,5-Dihydro-2-oxazolyl)phenyl]-4-ethyl-4,5-dihydrooxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the van Leusen oxazole synthesis is a widely used method that involves the reaction of aldehydes with TosMIC (tosylmethyl isocyanide) under basic conditions . This method allows for the preparation of 5-substituted oxazoles through a two-step [3+2] cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(4,5-Dihydro-2-oxazolyl)phenyl]-4-ethyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imides and carboxylic acids.
Reduction: Reduction reactions can convert the oxazole ring to its corresponding dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate (CAN) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include imides, carboxylic acids, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-[3-(4,5-Dihydro-2-oxazolyl)phenyl]-4-ethyl-4,5-dihydrooxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[3-(4,5-Dihydro-2-oxazolyl)phenyl]-4-ethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, modulating their activity. This compound can inhibit or activate various biological pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxazole derivatives such as:
- 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene
- 2,2’-(1,3-Phenylene)bis-2-oxazoline
- Aleglitazar (antidiabetic) and Ditazole (platelet aggregation inhibitor)
Uniqueness
What sets 2-[3-(4,5-Dihydro-2-oxazolyl)phenyl]-4-ethyl-4,5-dihydrooxazole apart is its unique substitution pattern, which imparts specific biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C14H16N2O2 |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
2-[3-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-ethyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H16N2O2/c1-2-12-9-18-14(16-12)11-5-3-4-10(8-11)13-15-6-7-17-13/h3-5,8,12H,2,6-7,9H2,1H3 |
Clave InChI |
CHKZKPVKVGLLRZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1COC(=N1)C2=CC=CC(=C2)C3=NCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


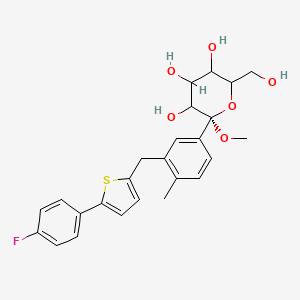
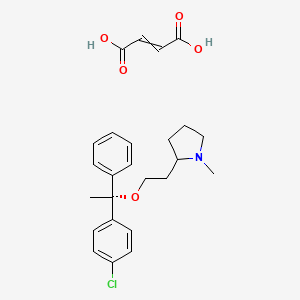
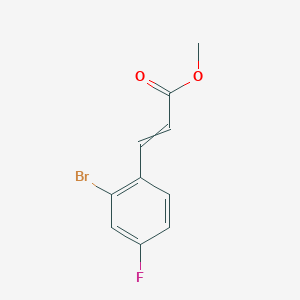
![Acetic acid;3-[[2-[[3-hydroxy-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-ol;manganese](/img/structure/B14790700.png)
![2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B14790710.png)
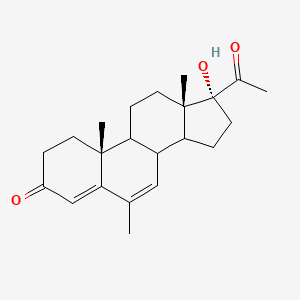
![[(6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B14790725.png)
![4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(3-hydroxypropyl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B14790738.png)
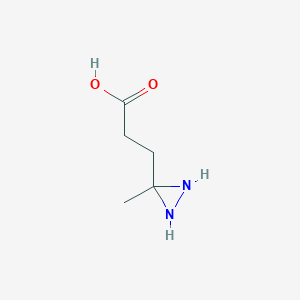
![2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B14790751.png)
![N-{2-[(N,N-Diethylglycyl)amino]-5-(trifluoromethyl)phenyl}-4-methyl-3-[2-(methylamino)quinazolin-6-YL]benzamide](/img/structure/B14790754.png)
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI)](/img/structure/B14790762.png)
